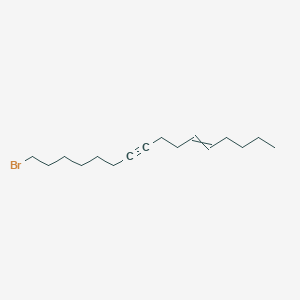

1-Bromohexadeca-11-en-7-yne

Description

1-Bromohexadeca-11-en-7-yne is a halogenated unsaturated hydrocarbon with a 16-carbon backbone, featuring a bromine atom at position 1, a triple bond at position 7 (C7–C8), and a double bond at position 11 (C11–C12). Its molecular formula is C₁₆H₂₅Br, and it combines electrophilic bromine with conjugated alkyne-alkene functionality. Such compounds are typically used as intermediates in organic synthesis, particularly in cross-coupling reactions (e.g., Sonogashira or Heck reactions) to construct complex architectures. The presence of both unsaturated bonds may confer unique reactivity, though steric hindrance from the long alkyl chain could influence reaction pathways.

Properties

Molecular Formula |

C16H27Br |

|---|---|

Molecular Weight |

299.29 g/mol |

IUPAC Name |

16-bromohexadec-5-en-9-yne |

InChI |

InChI=1S/C16H27Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h5-6H,2-4,7-8,11-16H2,1H3 |

InChI Key |

HHZGMKKOCROKMP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=CCCC#CCCCCCCBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Differences :

Reactivity :

- Terminal alkynes like 1-Bromohex-1-yne undergo facile Sonogashira coupling due to accessible sp-hybridized carbons.

- The absence of an adjacent alkene reduces conjugation effects, limiting applications in cycloaddition or polymerization.

Applications : Primarily used in small-molecule synthesis, such as pharmaceutical intermediates.

1-(Bromomethyl)cyclohexene (C₇H₁₁Br)

Structural Differences :

Reactivity :

- The bromomethyl group facilitates nucleophilic substitution (e.g., SN2 reactions), while the cyclohexene ring may participate in Diels-Alder reactions.

- The rigid cyclic structure enhances stability compared to linear alkenynes but limits flexibility in synthesis.

Applications : Useful in synthesizing cyclic ethers or heterocycles via ring-opening reactions.

7-(1-Acetoxymethylidene)Benzonorbornadiene (C₁₄H₁₂O₂)

Structural Differences :

- Core Structure: Norbornadiene fused with a benzene ring, bearing an acetoxymethylidene group at position 6.

- Functional Groups : Contains ester (acetoxy) and exocyclic double bond, differing from bromoalkenynes.

Reactivity :

- Acidic hydrolysis yields formyl derivatives, highlighting the electrophilic nature of the exocyclic alkene .

- The absence of halogen atoms limits utility in cross-coupling but enables carbonyl-based transformations.

Data Tables

Table 1: Structural and Physical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.